molecular formula C16H16ClN5O3S B2525535 5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034603-47-7

5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2525535
CAS No.: 2034603-47-7
M. Wt: 393.85
InChI Key: MRFBQULHSHMYKH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
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Biological Activity

5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the existing literature on its biological activity, summarizing research findings, case studies, and relevant data tables.

Chemical Structure

The compound can be represented as follows:

C15H16ClN5O2S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_5\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing a benzenesulfonamide moiety exhibit various biological activities, including:

  • Anticancer Activity : Several studies have explored the cytotoxic effects of pyrazole derivatives against different cancer cell lines.
  • Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, similar to other sulfonamide derivatives.

Anticancer Activity

A review of recent studies highlights the potential of pyrazole derivatives, including those similar to this compound, in targeting cancer cells:

Compound Cell Line IC50 (µM) Mechanism
5-chloro...MCF73.79Induces apoptosis
5-chloro...SF-26812.50Cell cycle arrest
5-chloro...NCI-H46042.30Inhibits proliferation

These values indicate promising cytotoxic activity, suggesting that the compound may effectively inhibit cancer cell growth.

Anti-inflammatory Activity

Sulfonamide derivatives have been studied for their anti-inflammatory properties. For instance, a study demonstrated that certain benzenesulfonamide derivatives could inhibit endothelin receptor activity, which is crucial in managing conditions like pulmonary hypertension:

Compound Dose (nM) Effect on Perfusion Pressure
Benzenesulfonamide0.001Significant reduction
Compound X0.001Moderate reduction

This table illustrates the efficacy of these compounds in modulating vascular responses.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Cytotoxicity Studies : A series of pyrazole-based compounds were tested against various cancer cell lines, showing significant IC50 values indicating effective growth inhibition.
  • Inflammatory Model Studies : In vivo models demonstrated that benzenesulfonamide derivatives could reduce inflammation markers significantly in animal models.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-22-12(8-13(21-22)14-10-18-5-6-19-14)9-20-26(23,24)16-7-11(17)3-4-15(16)25-2/h3-8,10,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFBQULHSHMYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.